tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
Description
tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate is a carbamate derivative featuring a 1-methylpiperidine core substituted at the 4-position with a methylene group linked to a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by:
- A piperidine ring with a methyl group at the nitrogen atom (1-methylpiperidine).
- A methylene (-CH2-) bridge connecting the 4-position of the piperidine to the Boc group.
- The Boc group (tert-butoxycarbonyl), a common protecting group for amines in organic synthesis.
The compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as kinase inhibitors and neuroactive agents. Its piperidine scaffold and Boc-protected amine enhance solubility and stability during synthetic workflows, making it a versatile building block for drug discovery .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(1-methylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-10-5-7-14(4)8-6-10/h10H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
DQWOOANNVFWGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate typically involves the reaction of 1-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate in cancer therapy. Its structural similarity to known anticancer agents suggests that it may inhibit tumor growth through various mechanisms:
- Induction of Apoptosis : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has demonstrated significant cytotoxicity against specific cancer cells, indicating its potential as an effective chemotherapeutic agent.
- Mechanistic Insights : The compound may act by inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis rates in tumor cells.
Immunomodulatory Effects
In addition to its anticancer properties, this compound has shown promise in immunotherapy:
- PD-1/PD-L1 Pathway Modulation : Research indicates that this compound can enhance immune responses by blocking the PD-1/PD-L1 interaction, which is a critical pathway in immune evasion by tumors. By restoring T-cell function, it may improve the efficacy of existing immunotherapies.
- Enhancement of Immune Cell Activity : Studies involving mouse splenocytes have demonstrated that the compound can boost the activity of immune cells against tumor cells, suggesting its role as a potential adjuvant in cancer treatments.
Case Study 1: Cytotoxicity Assay
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Inhibition of PI3K/Akt/mTOR |
| MCF7 (breast cancer) | 25 | Cell cycle arrest |
These findings support the compound's potential as an anticancer agent through multiple mechanisms.
Case Study 2: Immunological Response
A study evaluated the effects of this compound on immune cell responses:
| Treatment | Concentration (nM) | Effect on T-cell Activity |
|---|---|---|
| Control | - | Baseline activity |
| Compound Treatment | 100 | Significant enhancement |
| Compound Treatment | 500 | Maximum immune activation |
The results demonstrated that even at low concentrations, the compound could significantly enhance T-cell activity against tumor cells.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites of enzymes, altering their activity, or interacting with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Carbamate Derivatives
Note: Molecular formula and weight inferred from structural analysis due to absence of explicit data in evidence.
Key Comparative Insights
Substituent Impact on Solubility :
- The target compound’s Boc group and methylpiperidine core likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), similar to ’s analog .
- Sulfonyl () and thiazole () substituents increase polarity but may reduce lipid membrane permeability .
Pharmacological Relevance: Halogenated derivatives (e.g., ’s 2-chloronicotinoyl group) improve target binding via halogen bonding, making them prevalent in kinase inhibitor design . Heteroaromatic groups (e.g., thiazole in ) enhance interactions with aromatic residues in enzyme active sites .
Synthetic Utility :
- The target compound’s simplicity and stability make it a preferred intermediate for coupling reactions, as seen in and for pyrazolo-pyrimidine and triazolo-pyridine syntheses .
- Bis-piperidine analogs () are niche tools for multi-target drug discovery but require specialized purification due to higher molecular weight .
Biological Activity
tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities and interactions with various molecular targets.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.3 g/mol
The structural features of this compound allow for significant biological interactions. The steric hindrance provided by the tert-butyl group influences its binding affinity and selectivity towards specific enzymes and receptors, while the piperidine ring can interact with active sites, potentially leading to modulation of enzymatic activity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator depending on the context of its use. The mechanisms include:
- Enzyme Inhibition : By binding to active sites, it can alter enzyme activity.
- Receptor Interaction : Modulates signal transduction pathways through receptor binding.
Enzyme Interactions
Research indicates that this compound can affect enzyme-substrate interactions, particularly in the context of drug development. It has been studied for its potential to inhibit certain enzymatic pathways, which could be beneficial in treating diseases where these enzymes are overactive .
Anticancer Potential
A study highlighted the compound's potential as an anticancer agent by demonstrating its ability to induce apoptosis in cancer cell lines. In particular, it showed cytotoxic effects in breast cancer MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations .
Immunomodulatory Effects
In vivo studies have evaluated the immunomodulatory effects of this compound. For instance, experiments involving mouse models indicated that it could modulate immune responses by influencing cytokine levels such as IL-6 after TLR7 stimulation . This suggests potential applications in autoimmune diseases or conditions characterized by dysregulated immune responses.
Case Studies
- Cytotoxicity in Cancer Models : A detailed study assessed the cytotoxicity of various derivatives of piperidine-based compounds, including this compound. The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis in several cancer cell lines, demonstrating its potential as a therapeutic agent .
- Immunological Response Modulation : In a study involving lupus disease models, the administration of this compound led to significant changes in autoantibody titers and immune response markers, suggesting its utility in managing autoimmune conditions .
Data Tables
| Biological Activity | Concentration (μM) | Effect Observed |
|---|---|---|
| Induction of apoptosis in MDA-MB-231 | 1.0 | Morphological changes observed |
| Enhancement of caspase-3 activity | 10.0 | Increased activity (1.33–1.57 times) |
| Modulation of IL-6 levels | Variable | Altered levels post TLR7 stimulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
